CNS Penetration (Kp,uu): Cdk4/6-IN-3 vs. Abemaciclib and Palbociclib
Cdk4/6-IN-3 demonstrates markedly superior brain penetration compared to clinically approved CDK4/6 inhibitors. In mice, Cdk4/6-IN-3 achieves a Kp,uu (unbound brain-to-plasma concentration ratio) of 0.20–0.59 [1]. In contrast, abemaciclib has a reported mouse Kp,uu of 0.03, and palbociclib is even lower (Kp,uu <0.2) [2]. This translates to a 7- to 20-fold improvement in unbound CNS exposure.
| Evidence Dimension | Brain Penetration (Kp,uu) in Mice |
|---|---|
| Target Compound Data | 0.20–0.59 |
| Comparator Or Baseline | Abemaciclib: 0.03; Palbociclib: <0.2 |
| Quantified Difference | 7- to 20-fold higher for Cdk4/6-IN-3 |
| Conditions | Mouse model; Kp,uu measured as unbound brain-to-plasma concentration ratio |
Why This Matters
For CNS-focused research (e.g., glioblastoma, brain metastases), this level of brain penetration is essential to achieve pharmacologically relevant target engagement; compounds with Kp,uu <0.05 are effectively excluded from the CNS.
- [1] Bronner SM, Merrick KA, Murray J, et al. Design of a brain-penetrant CDK4/6 inhibitor for glioblastoma. Bioorg Med Chem Lett. 2019;29(16):2294-2301. View Source
- [2] Raub TJ, Wishart GN, Kulanthaivel P, et al. Brain Exposure of Two Selective Dual CDK4 and CDK6 Inhibitors and the Antitumor Activity of CDK4 and CDK6 Inhibition in Combination with Temozolomide in an Intracranial Glioblastoma Xenograft. Drug Metab Dispos. 2015;43(9):1360-1371. View Source
